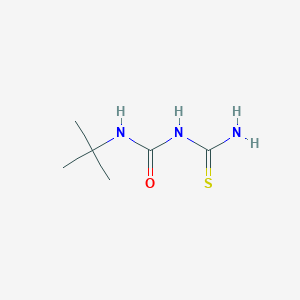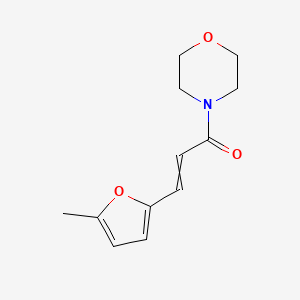
3-(5-Methylfuran-2-yl)-1-morpholin-4-ylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Methylfuran-2-yl)-1-morpholin-4-ylprop-2-en-1-one is an organic compound that features a furan ring substituted with a methyl group at the 5-position, a morpholine ring, and a prop-2-en-1-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylfuran-2-yl)-1-morpholin-4-ylprop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfurfural with morpholine and an appropriate enone precursor under basic conditions. For instance, the reaction can be carried out in ethanol with potassium hydroxide and aqueous ammonia as catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental sustainability. The use of biomass-derived 5-methylfurfural is particularly attractive for green chemistry applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Methylfuran-2-yl)-1-morpholin-4-ylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The enone moiety can be reduced to form saturated ketones.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of saturated ketones.
Substitution: Formation of halogenated furans.
Applications De Recherche Scientifique
3-(5-Methylfuran-2-yl)-1-morpholin-4-ylprop-2-en-1-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(5-Methylfuran-2-yl)-1-morpholin-4-ylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Methylphenyl)-3-(5-Methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-Pyrazole: A compound with similar furan and methyl substitutions.
3-(5-Methylfuran-2-yl)thiomorpholine: Another compound featuring a furan ring with a methyl group.
Uniqueness
3-(5-Methylfuran-2-yl)-1-morpholin-4-ylprop-2-en-1-one is unique due to its combination of a furan ring, morpholine ring, and enone moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
851384-24-2 |
|---|---|
Formule moléculaire |
C12H15NO3 |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
3-(5-methylfuran-2-yl)-1-morpholin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C12H15NO3/c1-10-2-3-11(16-10)4-5-12(14)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3 |
Clé InChI |
JZHLIDAWIHOYJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C=CC(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,6-Dimethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14180738.png)
![2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14180740.png)
![1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14180745.png)
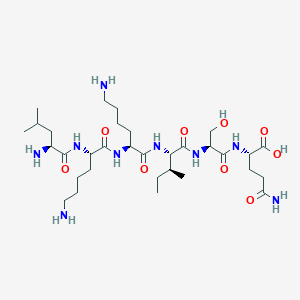
![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol](/img/structure/B14180760.png)
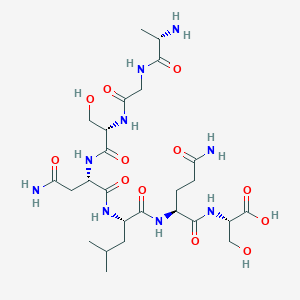
![Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]-](/img/structure/B14180788.png)
![1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14180793.png)
![1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane](/img/structure/B14180796.png)
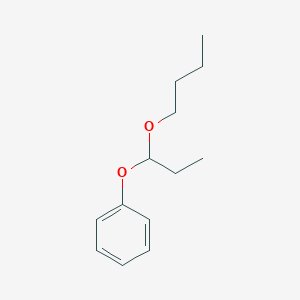
![N-[4-(2-Chlorophenyl)piperidin-4-yl]acetamide](/img/structure/B14180806.png)
![1-(1,3-benzodioxol-5-yl)-2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone](/img/structure/B14180809.png)
